Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate
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Overview
Description
Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate typically involves a multi-step process. One common method includes the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions . The reaction is carried out in a solvent such as absolute ethanol, with potassium carbonate as a base, and refluxed to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of benzodiazepines by utilizing a flow platform . The process involves the acylation of aminobenzophenones followed by intramolecular cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of a chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazepines .
Scientific Research Applications
Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties . The pathways involved include modulation of neurotransmitter release and receptor activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
Molecular Formula |
C15H9ClN2O3 |
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Molecular Weight |
300.69 g/mol |
IUPAC Name |
methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C15H9ClN2O3/c1-21-15(20)8-2-5-11-13(6-8)17-12-7-9(16)3-4-10(12)14(19)18-11/h2-7H,1H3 |
InChI Key |
VRUQPNSANANFPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC3=C(C=CC(=C3)Cl)C(=O)N=C2C=C1 |
Origin of Product |
United States |
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